molecular formula C19H21N3O3 B3010088 (4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-nitrophenyl)methanone CAS No. 694472-64-5

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-nitrophenyl)methanone

Cat. No.: B3010088
CAS No.: 694472-64-5
M. Wt: 339.395
InChI Key: WMBJSGVGQXCSJS-UHFFFAOYSA-N
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Description

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-nitrophenyl)methanone is a piperazine derivative featuring a 2,4-dimethylphenyl group attached to the piperazine ring and a 3-nitrophenyl ketone moiety. The 2,4-dimethyl substituents on the phenyl ring enhance lipophilicity, which may improve membrane permeability .

Properties

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-6-7-18(15(2)12-14)20-8-10-21(11-9-20)19(23)16-4-3-5-17(13-16)22(24)25/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBJSGVGQXCSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (4-(2,4-dimethylphenyl)piperazin-1-yl)(3-nitrophenyl)methanone , also known as a piperazine derivative, has garnered attention in biological and medicinal chemistry due to its potential pharmacological properties. This article reviews its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 2,4-dimethylphenyl group and a 3-nitrophenyl moiety. Its structure can be represented as:

C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}

This structure suggests potential interactions with various biological targets due to the presence of both electron-donating and electron-withdrawing groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group can undergo reduction to form an amine, which may enhance binding to biological targets. The mechanism often involves:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit enzymes such as tyrosinase, which is involved in melanin production. For example, derivatives of piperazine have demonstrated competitive inhibition against Agaricus bisporus tyrosinase with IC50 values in the low micromolar range .
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, similar to other piperazine derivatives used in treating psychiatric disorders .

Antitumor Activity

Recent studies have highlighted the antitumor potential of piperazine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that a related compound exhibited an IC50 value lower than that of doxorubicin against A-431 cells .

Antimicrobial Activity

Piperazine derivatives have also been evaluated for antimicrobial properties. Research indicates that modifications on the piperazine ring can lead to enhanced activity against bacterial strains, suggesting that the compound may possess similar properties.

Case Studies

  • Antimelanogenic Effects : A study demonstrated that structurally related compounds exerted antimelanogenic effects without cytotoxicity on B16F10 melanoma cells. This suggests potential applications in skin whitening agents .
  • Cytotoxicity Profiling : Another investigation into the cytotoxicity of various piperazine derivatives found that modifications influenced their activity significantly. The presence of specific substituents on the phenyl rings was crucial for enhancing cytotoxic effects against cancer cell lines .

Data Tables

Compound Target IC50 (µM) Effect
This compoundTyrosinase0.18Inhibitory
Related Piperazine DerivativeA-431 Cells<10Cytotoxic
Another Piperazine AnalogB16F10 Cells>1000No Cytotoxicity

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Friedel-Crafts Acylation : This method is commonly used to form the methanone linkage under controlled conditions.
  • Reduction Reactions : The nitro group can be reduced to an amine using reducing agents like hydrogen gas in catalytic conditions .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects against various conditions such as depression and anxiety. Its structural similarity to known psychoactive compounds suggests it may interact with neurotransmitter systems.

  • Pharmacological Studies : Research indicates that derivatives of piperazine compounds can exhibit significant activity against serotonin receptors, making them candidates for antidepressant development .

Synthesis of Pharmaceutical Intermediates

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-nitrophenyl)methanone serves as an important intermediate in the synthesis of other bioactive compounds. For example, it is utilized in synthesizing vortioxetine, an antidepressant medication .

  • Synthetic Routes : The synthesis often involves multi-step reactions including acylation and reduction processes. These methods are crucial for producing high-yield and pure pharmaceutical intermediates .

Chemical Reactions

The compound can undergo several chemical transformations:

  • Oxidation and Reduction : It can be oxidized to form corresponding oxides or reduced to convert nitro groups into amines.
  • Substitution Reactions : The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Advanced Materials Production

Due to its unique chemical structure, this compound is explored for incorporation into polymers and advanced materials that require specific mechanical and thermal properties.

Drug Formulation

In industrial settings, this compound is being evaluated for its role in drug formulations aimed at enhancing bioavailability and therapeutic efficacy of existing medications.

Comparison with Similar Compounds

Comparison with Structural Analogues

The following analysis compares the target compound with structurally similar piperazine derivatives, focusing on substituent effects, synthetic routes, and pharmacological implications.

Structural Variations and Substituent Effects

Table 1: Key Structural Features and Physical Properties of Analogues
Compound Name Piperazine Substituent Aryl Ketone Substituent Melting Point (°C) Yield (%) Key References
Target Compound 2,4-Dimethylphenyl 3-Nitrophenyl Not reported Not reported -
(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone 3-Methoxy-4-nitrophenyl Phenyl 185–187 98
4-(4-Fluorobenzyl)piperazin-1-ylmethanone (23) 4-Fluorobenzyl 3-Nitrophenyl 110–112 76
(4-(4-Hydroxyphenyl)piperazin-1-yl)(3-bromophenyl)methanone (12) 4-Hydroxyphenyl 3-Bromophenyl 153–154 83
(4-Benzhydrylpiperazin-1-yl)(1-((3-nitrophenyl)sulfonyl)piperidin-3-yl)methanone (4k) Benzhydryl 3-Nitrophenyl (sulfonyl-linked) Not reported 68
(4-Ethylpiperazin-1-yl)(3-methyl-4-nitrophenyl)methanone Ethyl 3-Methyl-4-nitrophenyl Not reported Not reported
Key Observations:

Substituent Position and Electronic Effects: The 3-nitro group in the target compound contrasts with analogues like compound 23 (), which retains the 3-nitro group but substitutes the piperazine with a fluorobenzyl group. Fluorine's electronegativity may enhance metabolic stability .

Lipophilicity and Solubility :

  • The 2,4-dimethylphenyl group in the target compound increases lipophilicity compared to compound 23 's fluorobenzyl group. However, compound 12 's hydroxyphenyl substituent introduces polarity via hydrogen bonding, improving aqueous solubility .

Synthetic Yields :

  • High yields (e.g., 98% in ) are achieved via nucleophilic substitution, while coupling reactions (e.g., HBTU-mediated in ) yield moderately (76%) .
Key Findings:
  • TRPC Channel Modulation : PPZ1 and PPZ2 () activate TRPC6 channels via DAG-dependent pathways, suggesting that nitro-substituted analogues like the target compound may exhibit similar neuroprotective effects .
  • Enzyme Inhibition : Compound 4k () inhibits carbonic anhydrase, highlighting the role of sulfonamide and nitro groups in enzyme interaction. The target compound lacks a sulfonamide group but retains the nitro moiety, which may confer alternative inhibitory properties .
  • Anti-Melanogenic Activity: Compound 23 () inhibits tyrosinase, indicating that fluorobenzyl and nitro groups synergize in targeting skin-related pathways .

Structural-Activity Relationships (SAR)

Hydroxyphenyl groups () introduce hydrogen-bonding capacity, critical for target engagement in hydrophilic environments.

Aryl Ketone Modifications :

  • Nitro groups at the 3-position (target compound, ) vs. 4-position () influence electronic distribution and binding affinity.
  • Halogenation (e.g., bromine in ) increases molecular weight and may affect pharmacokinetics .

Q & A

[Basic] What synthetic methodologies are recommended for the preparation of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(3-nitrophenyl)methanone, and how is the product characterized?

The compound can be synthesized via a coupling reaction between the appropriate carboxylic acid derivative and a substituted piperazine. A typical protocol involves using coupling reagents like HBTU (1 mmol) and TEA (1 mmol) in DMF under stirring at room temperature for 1–4 hours, followed by purification via crystallization or flash chromatography . Characterization is achieved through 1H NMR and 13C NMR to confirm structural integrity, elemental analysis to verify stoichiometry, and HPLC to assess purity (>95%). Melting point determination and TLC (Rf values) are also standard .

[Basic] What spectroscopic and analytical techniques are critical for confirming the structural integrity and purity of this compound?

Key techniques include:

  • NMR spectroscopy (1H/13C) to confirm the presence of aromatic protons, piperazine methylene groups, and ketone carbonyl signals. For example, aromatic protons in the 3-nitrophenyl group appear as distinct multiplets in δ 7.4–8.3 ppm .
  • Elemental analysis to validate calculated vs. observed C, H, and N percentages (e.g., ±0.3% deviation).
  • HPLC with UV detection (e.g., 254 nm) to ensure purity >95% .
  • Melting point analysis to confirm consistency with literature values (e.g., 110–112°C for analogous compounds) .

[Advanced] How can researchers design experiments to establish structure-activity relationships (SAR) for derivatives of this compound in modulating biological targets?

SAR studies require:

  • Systematic structural modifications : Vary substituents on the aromatic rings (e.g., electron-withdrawing nitro vs. electron-donating methyl groups) and piperazine side chains. For example, replacing the 3-nitrophenyl group with a trifluoromethyl group alters TRPC6 channel activation .
  • In vitro assays : Test derivatives in target-specific models (e.g., TRPC6-transfected HEK cells for calcium influx or HepG2 cells for cytotoxicity). Dose-response curves (IC50/EC50) and selectivity profiling against related targets (e.g., TRPC3/7) are critical .
  • Computational docking : Use programs like GOLD to predict binding poses in protein active sites (e.g., SARS-CoV-2 main protease) and guide substituent optimization .

[Advanced] What strategies are effective in resolving contradictory biological activity data between structurally similar piperazine methanones?

To address discrepancies:

  • Standardize assay conditions : Ensure consistent cell lines (e.g., HepG2 vs. Huh7), incubation times, and solvent controls. For example, cytotoxicity variations may arise from differences in apoptosis assay protocols (e.g., MTT vs. Annexin V) .
  • Structural comparisons : Analyze X-ray crystallography or NMR data to identify conformational differences. Substituent positioning (e.g., para-nitro vs. meta-nitro) can drastically alter binding affinity .
  • Meta-analysis : Compile data from multiple studies to identify trends. For instance, piperazine methanones with bulky aromatic groups often show enhanced TRPC6 activation but reduced solubility .

[Advanced] Which in vitro models and endpoints are most relevant for assessing the anticancer potential of this compound?

  • Cell lines : Liver cancer models (HepG2, Huh7) are preferred due to prior evidence of piperazine-induced apoptosis .
  • Endpoints :
    • Cytotoxicity : MTT assay to determine IC50 values.
    • Apoptosis : Flow cytometry with Annexin V/PI staining and caspase-3/7 activation assays.
    • Mechanistic studies : Western blotting for Bax/Bcl-2 ratios and mitochondrial membrane potential (JC-1 dye) .

[Advanced] How can molecular docking simulations optimize the design of derivatives targeting specific enzymes or receptors?

  • Target selection : Prioritize proteins with known piperazine interactions (e.g., TRPC6, mGluR5, or viral proteases) .
  • Docking workflow :
    • Prepare the protein structure (PDB ID: e.g., 6LU7 for SARS-CoV-2 protease).
    • Use GOLD or AutoDock to generate binding poses, focusing on hydrogen bonds (e.g., ketone carbonyl with Arg188) and hydrophobic interactions (e.g., dimethylphenyl with TRPC6 hydrophobic pockets) .
    • Validate predictions with MD simulations (100 ns) to assess binding stability.
  • Derivative optimization : Introduce substituents that enhance binding energy (e.g., fluorine atoms for improved van der Waals interactions) .

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